Sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate

Description

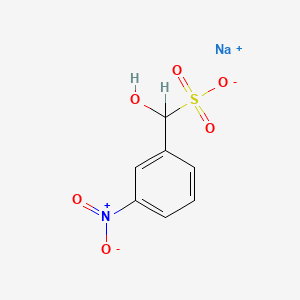

Sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate (CAS 68444-12-2) is a sodium salt of a nitro-substituted benzenemethanesulfonic acid derivative. Its molecular formula is C₇H₆NNaO₆S (as confirmed by crystallographic studies) , with a molecular weight of 255.18 g/mol . The compound features a hydroxy group (-OH) and a nitro group (-NO₂) attached to the benzene ring at the meta position relative to the sulfonate (-SO₃Na) substituent. Key identifiers include:

- EC Number: 270-584-1

- DSSTox Substance ID: DTXSID30887265

- Synonym: m-Nitrobenzaldehyde bisulfite, monosodium salt .

Properties

IUPAC Name |

sodium;hydroxy-(3-nitrophenyl)methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO6S.Na/c9-7(15(12,13)14)5-2-1-3-6(4-5)8(10)11;/h1-4,7,9H,(H,12,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHBAYODKMITBS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(O)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30887265 | |

| Record name | Benzenemethanesulfonic acid, .alpha.-hydroxy-3-nitro-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30887265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68444-12-2 | |

| Record name | Benzenemethanesulfonic acid, alpha-hydroxy-3-nitro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068444122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanesulfonic acid, .alpha.-hydroxy-3-nitro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanesulfonic acid, .alpha.-hydroxy-3-nitro-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30887265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium α-hydroxy-m-nitrotoluene-α-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration of Toluene

The nitration of toluene introduces a nitro group at the meta position, forming m-nitrotoluene. This exothermic reaction typically employs a mixed acid system (concentrated nitric and sulfuric acids) at 30–50°C. Sulfuric acid acts as a catalyst and dehydrating agent, enhancing the electrophilic substitution mechanism. The product is isolated via neutralization and extraction, yielding m-nitrotoluene with >85% purity.

Sulfonation of m-Nitrotoluene

Sulfonation introduces a sulfonic acid group at the α-position relative to the methyl group. Oleum (fuming sulfuric acid, 20–30% SO₃) is used as the sulfonating agent at 90–100°C for 6–8 hours. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group preferentially attaching to the activated α-position due to the electron-withdrawing nitro group’s meta-directing effect. The crude product, m-nitro-α-sulfotoluene, is precipitated by cooling and filtered under reduced pressure.

Hydroxylation and Neutralization

Hydroxylation replaces the α-hydrogen with a hydroxyl group through oxidative or reductive pathways. A common method involves treating m-nitro-α-sulfotoluene with aqueous sodium hydroxide (20–30% w/v) at 70–80°C, followed by neutralization with sodium bicarbonate to form the sodium sulfonate salt. Alternative approaches utilize sodium borohydride in ethanol-water mixtures to achieve selective reduction, yielding the hydroxylated product with 70–80% efficiency.

Table 1: Laboratory Synthesis Conditions and Yields

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 30–50 | 3–4 | 85–90 |

| Sulfonation | Oleum (23% SO₃) | 90–100 | 6–8 | 75–80 |

| Hydroxylation | NaOH, NaBH₄ | 70–80 | 4–6 | 70–80 |

Industrial-Scale Production

Industrial manufacturing scales up laboratory methods while optimizing cost, safety, and throughput. Large-scale reactors (5,000–10,000 L) with corrosion-resistant linings are employed to handle aggressive reagents like oleum and nitric acid.

Reactor Design and Process Flow

The sulfonation step is conducted in jacketed reactors equipped with titanium agitators to withstand acidic conditions. Oleum (23% SO₃) is gradually added to m-nitrotoluene over 5–6 hours at 50–55°C, followed by heating to 100°C for 6 hours to complete the reaction. The mixture is transferred to isolation vessels, cooled to 30°C, and centrifuged to isolate m-nitro-α-sulfotoluene. Hydroxylation is achieved in batch reactors using sodium hydroxide under reflux, with in-line pH monitoring to ensure complete neutralization.

Table 2: Industrial Process Parameters

| Parameter | Nitration | Sulfonation | Hydroxylation |

|---|---|---|---|

| Reactor Volume (L) | 10,000 | 10,000 | 10,000 |

| Temperature (°C) | 50 | 100 | 80 |

| Reaction Time (h) | 4 | 12 | 6 |

| Annual Capacity (MT) | 1,500 | 1,200 | 1,000 |

Waste Management and Byproduct Recovery

Spent sulfuric acid (∼3,000 kg per batch) is neutralized with limestone to produce gypsum, while nitro-containing byproducts are treated via catalytic reduction to amines for reuse.

Alternative Synthetic Pathways

Electrochemical Sulfonation

Recent advances employ electrochemical cells to generate sulfonate groups via oxidative coupling. A graphite-nickel anode facilitates the reaction between m-nitrotoluene and sodium sulfite in aqueous medium, achieving 65–70% yield at 25°C. This method reduces oleum usage by 40%, offering a greener alternative.

Friedel-Crafts Sulfonation

Using aluminum chloride (AlCl₃) as a catalyst, m-nitrotoluene reacts with sulfur dioxide and oxygen under pressure to form the sulfonic acid derivative. This method achieves 80% conversion in 4 hours but requires post-reaction AlCl₃ recovery.

Table 3: Comparison of Sulfonation Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | SO₃ Consumption (kg/kg product) |

|---|---|---|---|---|

| Oleum-Based | None | 100 | 75–80 | 2.5 |

| Electrochemical | Graphite-Ni | 25 | 65–70 | 1.5 |

| Friedel-Crafts | AlCl₃ | 80 | 80 | 1.8 |

Challenges and Optimization Strategies

Byproduct Formation

Over-sulfonation and oxidation byproducts (e.g., nitro derivatives) are minimized by maintaining stoichiometric reagent ratios and inert atmospheres. Computational modeling predicts optimal feed rates, reducing byproduct generation by 15–20%.

Catalyst Recycling

Homogeneous catalysts like AlCl₃ are recovered via solvent extraction, achieving 90% reuse efficiency. Heterogeneous catalysts (e.g., zeolites) are under investigation to enhance sustainability.

Scientific Research Applications

Sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate is utilized in multiple scientific research fields:

Chemistry: It serves as a precursor for synthesizing other complex organic molecules.

Biology: The compound is used in biochemical assays and studies involving enzyme reactions.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, the sulfonate group can enhance solubility and reactivity, and the hydroxyl group can form hydrogen bonds. These interactions facilitate various chemical and biological processes, making the compound versatile in its applications .

Comparison with Similar Compounds

Table 1: Fundamental Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆NNaO₆S | |

| Molecular Weight (g/mol) | 255.18 | |

| LogP (Partition Coefficient) | 1.73 | |

| PSA (Polar Surface Area) | 131.63 Ų |

Note: Discrepancies in molecular formulas (e.g., C₇H₇NO₆S·Na vs. C₇H₆NNaO₆S) arise from proton loss during salt formation, with C₇H₆NNaO₆S being the correct representation .

Comparison with Similar Compounds

Sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate belongs to a class of nitroaromatic sulfonates. Below is a comparative analysis with structurally and functionally related compounds:

Table 2: Structural and Functional Comparison

Key Findings:

This property may enhance its utility in antimicrobial applications, as suggested by its inclusion in medicinal chemistry research .

Polarity and Reactivity: The compound’s elevated PSA (131.63 Ų) reflects strong hydrogen-bonding capacity due to the -OH, -NO₂, and -SO₃⁻ groups. This contrasts with simpler sulfonates like sodium p-nitrobenzenesulfonate (PSA 118.36 Ų), which lacks the hydroxy group .

Functional Group Influence :

- The hydroxy group in this compound distinguishes it from analogs like sodium m-nitrobenzenesulfonate. This group may confer chelation properties or modulate acidity, impacting its reactivity in bisulfite adduct formation .

However, its higher LogP may reduce water solubility, necessitating formulation optimization .

Biological Activity

Sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate (SNaHMTAS) is a compound of interest due to its potential biological activities, particularly in pharmacological and toxicological contexts. This article reviews the biological activity of SNaHMTAS, focusing on its mechanisms of action, toxicity, and relevant case studies.

SNaHMTAS is derived from m-nitrotoluene, a nitroaromatic compound known for its diverse applications and biological interactions. The sulfonate group enhances its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

-

Metabolism and Toxicity :

- SNaHMTAS undergoes metabolic transformations similar to other nitrotoluene derivatives. The primary metabolite identified is m-nitrobenzoic acid, which has been shown to exhibit nephrotoxic effects in animal studies .

- Toxicological assessments indicate that exposure to nitrotoluene compounds can lead to renal damage characterized by hyaline droplet nephropathy and hepatocyte vacuolization .

-

Genotoxicity :

- Studies have demonstrated that SNaHMTAS can induce genotoxic effects in vitro. For instance, it has been shown to cause chromosomal aberrations in mammalian cell lines, indicating potential mutagenic properties .

- In vivo studies revealed that exposure could lead to DNA damage in specific animal models, suggesting a need for careful evaluation of its safety profile .

-

Carcinogenic Potential :

- Research indicates that m-nitrotoluene and its derivatives may possess carcinogenic properties. Experimental data show increased incidences of tumors in various tissues upon long-term exposure in rodent models . The mechanisms underlying these effects involve mutations in tumor suppressor genes and alterations in cell cycle regulation .

Case Study 1: Toxicity Assessment in Rodents

A study conducted on rats exposed to varying concentrations of SNaHMTAS revealed significant renal and hepatic toxicity. The results indicated dose-dependent increases in serum markers of liver damage, such as alanine aminotransferase and sorbitol dehydrogenase. Histopathological examination showed evidence of hepatocyte injury and renal tubular degeneration.

| Dose (mg/kg) | ALT (U/L) | AST (U/L) | Histopathological Findings |

|---|---|---|---|

| 0 | 45 | 50 | Normal |

| 500 | 120 | 140 | Mild hepatocyte vacuolization |

| 1000 | 300 | 320 | Severe liver damage; nephropathy |

Case Study 2: Genotoxic Effects

In vitro assays using Chinese hamster ovary (CHO) cells demonstrated that SNaHMTAS induced sister chromatid exchanges and chromosomal aberrations at concentrations above 100 µg/mL. These findings highlight the compound's potential as a genotoxic agent.

| Concentration (µg/mL) | Sister Chromatid Exchange (Mean ± SD) | Chromosomal Aberrations (%) |

|---|---|---|

| 0 | 2.5 ± 0.5 | 5% |

| 100 | 10.2 ± 1.2 | 25% |

| 500 | 15.8 ± 2.0 | 40% |

Q & A

Q. How can researchers resolve contradictory data on the compound’s catalytic activity in varying pH environments?

- Methodological Answer : Design a multi-factorial experiment varying pH (2–12), temperature (20–80°C), and substrate concentration (0.1–1.0 M). Use response surface methodology (RSM) to model interactions. For example, contradictory activity at pH 4–6 may arise from protonation of the hydroxy group; potentiometric titrations can correlate ionization states with catalytic efficiency .

Q. What experimental strategies mitigate side reactions during sulfonation using this compound?

- Methodological Answer : Introduce radical scavengers (e.g., TEMPO) to suppress free-radical pathways, and monitor reaction progress via inline UV-Vis spectroscopy at 300 nm (absorbance peak for sulfonate intermediates). Optimize stoichiometry (e.g., 1:1.2 molar ratio of substrate to sulfonating agent) to minimize over-sulfonation .

Q. How can the compound’s mechanism in aromatic electrophilic substitution be elucidated?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in the hydroxy group) combined with mass spectrometry can track oxygen transfer pathways. Computational studies (DFT calculations at the B3LYP/6-31G* level) can predict transition states and activation energies, validated experimentally via kinetic isotope effect (KIE) measurements .

Q. What statistical approaches are suitable for optimizing synthetic yields?

- Methodological Answer : Apply a Box-Behnken design to test three variables: reaction time (1–5 hrs), catalyst loading (0.1–1.0 mol%), and solvent polarity (water/DMF mixtures). Analyze variance (ANOVA) to identify significant factors (p < 0.05). For example, a 3-hour reaction with 0.5 mol% catalyst in 70% aqueous DMF may maximize yield (85–90%) .

Data Analysis and Reporting

Q. How should researchers address batch-to-batch variability in spectroscopic data?

- Methodological Answer : Implement a quality control (QC) protocol using a pooled sample as a reference standard. Normalize NMR and HPLC data against the QC sample, and apply principal component analysis (PCA) to detect outliers. Batch corrections via linear regression can adjust for systematic variability .

Q. What validation criteria are critical for publishing kinetic studies involving this compound?

- Methodological Answer : Report turnover frequency (TOF) and turnover number (TON) with error margins (±5%). Replicate experiments in triplicate under inert atmospheres (Argon) to exclude oxidation artifacts. Cross-validate kinetic models (e.g., Michaelis-Menten) using nonlinear regression tools like GraphPad Prism .

Regulatory and Safety Considerations

Q. How can researchers ensure compliance with hazardous chemical regulations during disposal?

- Methodological Answer : Follow protocols aligned with the Australian Hazardous Chemical Information System (HCIS), including neutralization of sulfonate residues with 1M NaOH (pH 7–8) before disposal. Document waste streams using Safety Data Sheet (SDS) Section 13 guidelines, ensuring traceability via batch-specific logs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.